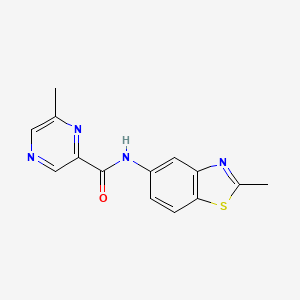

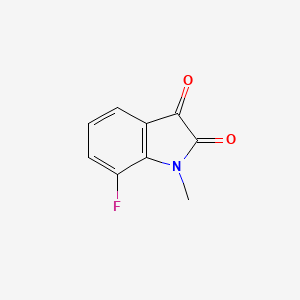

![molecular formula C8H11N B2571831 Bicyclo[4.1.0]heptane-2-carbonitrile CAS No. 1781586-03-5](/img/structure/B2571831.png)

Bicyclo[4.1.0]heptane-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclo[4.1.0]heptane-2-carbonitrile, also known as 2-Norbornanecarbonitrile, is a chemical compound . It is classified as an extremely hazardous substance in the United States .

Synthesis Analysis

The compound was synthesized from norcamphor. Irradiation in hexane with unfiltered light from a medium pressure mercury arc lamp resulted in its conversion to two products, bicyclo[4.1.0]hept-2-ene-l-carbonitrile, and tricyclo-[4.1.0.0.3,7]heptane-7-carbonitrile, in a 20:1 ratio .Molecular Structure Analysis

The molecular structure of Bicyclo[4.1.0]heptane-2-carbonitrile can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H12/c1-2-4-7-5-6 (7)3-1/h6-7H,1-5H2 .Physical And Chemical Properties Analysis

The chemical formula of Bicyclo[4.1.0]heptane-2-carbonitrile is C7H12 . Its molar mass is 96.1702 g·mol−1 . The melting point ranges from 43 to 45 °C (109 to 113 °F; 316 to 318 K) at 10 mmHg , and the boiling point ranges from 73 to 75 °C (163 to 167 °F; 346 to 348 K) at 10 mmHg .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Bicyclo[4.1.0]heptane-2-carbonitrile derivatives have been investigated for their herbicidal properties. Researchers synthesized novel benzoyl-substituted bicyclo[4.1.0]heptanediones and evaluated their effectiveness against weeds in corn fields. Notably, some compounds exhibited excellent herbicidal activity against both broadleaf and grass weeds. For instance, 3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione demonstrated potent weed control. However, caution is necessary, as it caused severe damage to corn plants .

Photorearrangement Studies

Bicyclo[4.1.0]heptane-2-carbonitrile has been investigated in photorearrangement studies. Under irradiation with unfiltered light from a medium-pressure mercury arc lamp, it undergoes conversion to two products: bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.03,7]heptane-7-carbonitrile. The ratio of these products is 20:1 .

Cyclobutylation Reactions

The mild conditions associated with bicyclo[4.1.0]heptane-2-carbonitrile have allowed successful cyclobutylation reactions. These conditions have been applied not only to synthetic studies but also to the cyclobutylation of a small range of pharmaceutical compounds .

Synthesis of Bicyclo[4.3.0]nonane-2,4-dione

Bicyclo[4.1.0]heptane-2-carbonitrile can serve as a precursor for the synthesis of bicyclo[4.3.0]nonane-2,4-dione. Evaporation of the solvent yields bicyclo[4.3.0]nonane-2,4-dione as a brownish viscous oil .

Optimization for Herbicidal Activity and Crop Safety

Researchers further modified benzoyl substituents to find a compound that balances herbicidal activity and corn safety. (1R*,6R*)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione demonstrated this desirable combination, making it a promising candidate for weed control .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

bicyclo[4.1.0]heptane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZRHCLYWZAFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2C(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.1.0]heptane-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

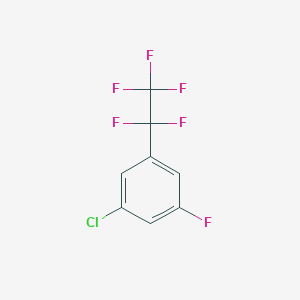

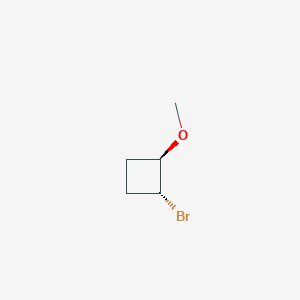

![2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide](/img/structure/B2571750.png)

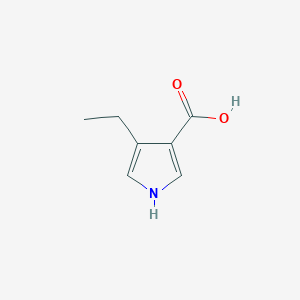

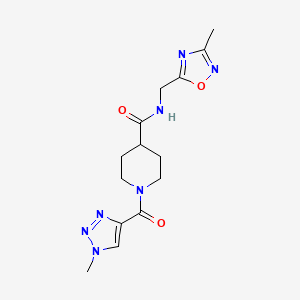

![1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

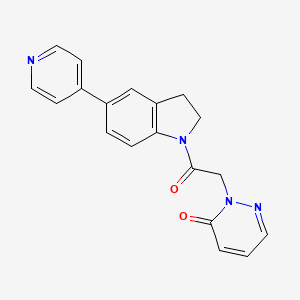

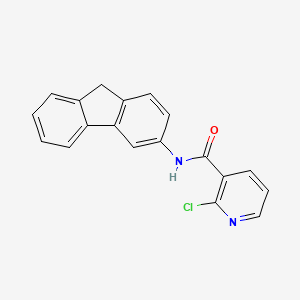

![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571768.png)

![(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B2571769.png)